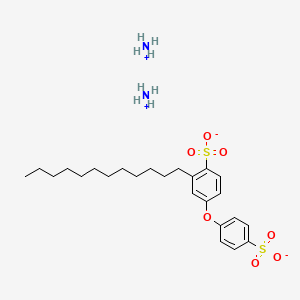

Diammonium dodecyl-4-(4-sulphonatophenoxy)benzenesulphonate

Description

Properties

CAS No. |

69834-23-7 |

|---|---|

Molecular Formula |

C24H40N2O7S2 |

Molecular Weight |

532.7 g/mol |

IUPAC Name |

diazanium;2-dodecyl-4-(4-sulfonatophenoxy)benzenesulfonate |

InChI |

InChI=1S/C24H34O7S2.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-20-19-22(15-18-24(20)33(28,29)30)31-21-13-16-23(17-14-21)32(25,26)27;;/h13-19H,2-12H2,1H3,(H,25,26,27)(H,28,29,30);2*1H3 |

InChI Key |

BDEGCBYFVTXJKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Dodecylbenzene or related alkylbenzenes as hydrophobic alkyl source

- 4-(4-sulfonatophenoxy)benzenesulfonic acid or its precursors

- Sulfonating agents such as sulfuric acid or chlorosulfonic acid

- Ammonia solution for neutralization

Synthetic Route

The general synthetic pathway can be summarized as follows:

Sulfonation of Alkylbenzene

The dodecylbenzene undergoes sulfonation using sulfuric acid or oleum under controlled temperature (typically 80–120°C) to introduce sulfonic acid groups on the aromatic ring.Formation of Sulphonatophenoxy Intermediate

The sulfonated intermediate is reacted with phenol derivatives to form the sulphonatophenoxy linkage via nucleophilic aromatic substitution or etherification. This step is often catalyzed under acidic or basic conditions.Neutralization to Diammonium Salt

The resulting sulfonic acid groups are neutralized by treatment with aqueous ammonia, forming the diammonium salt. This step is typically carried out at ambient temperature with controlled pH to ensure complete neutralization.Purification

The crude product is purified by crystallization or filtration to remove inorganic salts and unreacted materials.

Reaction Conditions and Optimization

- Temperature control is critical during sulfonation to prevent over-sulfonation or decomposition.

- The molar ratio of ammonia to sulfonic acid groups is maintained at 2:1 to ensure full formation of the diammonium salt.

- Use of phase transfer catalysts or solvents can improve reaction rates and product purity.

- The neutralization step often involves cooling to precipitate the product efficiently.

Comparative Data on Preparation Methods

| Method Aspect | Typical Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Sulfonation with H2SO4 | 80–120°C, 3–6 hours | 70–85 | 90+ | Requires careful temperature control |

| Etherification with Phenol | Acidic/basic catalysis, 50–90°C, 2–4 hours | 75–90 | 92+ | Use of catalysts improves selectivity |

| Neutralization with NH3 | Ambient temperature, pH ~7–9 | >95 | >95 | Ammonia excess avoided to prevent side reactions |

| Crystallization | Isopropanol/water mixture | - | >98 | Final purification step for high purity |

These data are consolidated from industrial synthesis patents and chemical manufacturing reports.

Research Findings and Industrial Relevance

- Mild Reaction Conditions : Recent patents emphasize mild sulfonation and neutralization conditions to reduce by-products and improve environmental safety.

- Catalyst Use : Transition metal catalysts (e.g., copper compounds) have been explored to enhance etherification efficiency without compromising product purity.

- Yield Optimization : Process improvements focus on phase transfer catalysis and optimized stoichiometry to maximize yield and minimize waste.

- Purity Control : Multi-step purification including recrystallization from mixed solvents ensures removal of residual acids and inorganic salts, critical for detergent-grade quality.

Chemical Reactions Analysis

Types of Reactions

Diammonium dodecyl-4-(4-sulfonatophenoxy)benzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of sulfonate salts.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonate salts.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

Diammonium dodecyl-4-(4-sulphonatophenoxy)benzenesulphonate is employed in various scientific studies due to its surfactant characteristics, which facilitate the interaction between different phases in chemical reactions.

Emulsification and Stabilization

This compound serves as an effective emulsifier in formulations where oil and water phases need stabilization. It is particularly useful in:

- Pharmaceutical Formulations : Enhancing the solubility of hydrophobic drugs.

- Cosmetic Products : Improving the texture and stability of creams and lotions by preventing phase separation .

Environmental Studies

In environmental science, this compound is studied for its role in:

- Wastewater Treatment : It aids in the recovery of organic solvents from wastewater, enhancing the efficiency of treatment processes .

- Nanotechnology : Used in the preparation of carbon nanotubes for applications like separation membranes and sensors .

Industrial Applications

This compound finds extensive use in various industrial processes.

Paints and Coatings

As an emulsifier and wetting agent, it is integral to:

- Paint Manufacturing : Enhancing the dispersion of pigments and improving the application properties of paints and coatings .

- Inks and Dyes : Used to stabilize dye dispersions, ensuring uniform color distribution .

Textile Industry

In textile processing, this compound is utilized for:

Cosmetic Formulation Study

A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated the effectiveness of this compound in optimizing cosmetic formulations. By employing response surface methodology, researchers were able to assess its impact on physical properties such as viscosity, stickiness, and moisturizing effects .

Wastewater Treatment Efficiency

Research has shown that incorporating this compound into wastewater treatment systems significantly enhances the recovery rates of organic solvents, leading to reduced environmental impact and improved sustainability in industrial processes .

Mechanism of Action

The mechanism of action of diammonium dodecyl-4-(4-sulfonatophenoxy)benzenesulfonate primarily involves its surfactant properties. It reduces surface tension, allowing for better interaction between molecules. In biological systems, it can disrupt cell membranes, leading to cell lysis. The compound interacts with lipid bilayers and proteins, facilitating their solubilization and extraction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Isopropanolamine Dodecylbenzenesulfonate

- Structure: A mono-sulphonated dodecylbenzene with an isopropanolamine counterion.

- Key Differences: The target compound features an additional phenoxy-sulphonate group, increasing its anionic charge density and hydrophilicity. Diammonium counterions (vs. isopropanolamine) may improve solubility in hard water due to stronger ion-dipole interactions.

- Applications : Both are surfactants, but the target’s dual sulphonate groups could enhance emulsification efficiency or stability in high-ionic-strength environments .

Sodium 4-(4-Dimethylaminophenylazo)benzenesulphonate

- Structure: An azo dye with a sodium counterion and dimethylamino chromophore.

- Key Differences :

- The azo group (-N=N-) in the sodium compound enables light absorption (chromophore), making it suitable as a dye, whereas the target lacks such groups.

- Sodium counterions (vs. diammonium) may reduce compatibility with cationic formulations.

- Applications: The sodium derivative is used in dyes but exhibits toxicity, while the target’s surfactant properties suggest non-toxic, industrial applications .

Bornyl Benzenesulphonates

- Structure : Esters of benzenesulphonic acid with bornyl (terpene-derived) groups.

- Key Differences: Bornyl compounds are neutral esters (vs. ionic sulphonate salts), limiting water solubility. Optical activity ([α] values ranging from -16° to -26°) is noted in bornyl derivatives, suggesting chiral applications, unlike the target compound .

- Applications : Bornyl esters are used in organic synthesis or as chiral auxiliaries, contrasting with the target’s surfactant role.

Diammonium Phosphate

- Structure: Inorganic phosphate salt with diammonium counterions.

- Key Differences :

- Phosphate (PO₄³⁻) anions (vs. sulphonates) offer superior flame-retardant properties due to phosphorus content (75–85%).

- Sulphonates are less prone to precipitation in hard water compared to phosphates.

- Applications : Diammonium phosphate is a flame retardant, while the target’s sulphonate groups prioritize detergent functionality .

Data Table: Comparative Analysis of Key Properties

Research Findings and Inferences

Solubility and Counterion Effects: Diammonium counterions in the target compound likely enhance water solubility compared to sodium or isopropanolamine salts, critical for surfactant efficacy .

Structural Complexity: The phenoxy-sulphonate group in the target may improve interfacial activity (e.g., oil-water emulsion stability) relative to simpler alkylbenzenesulphonates.

Toxicity Profile : Unlike the azo-based sodium sulphonate dye (), the target’s lack of chromophores and ammonium counterions suggests lower toxicity, aligning with surfactant safety standards.

Biological Activity

Diammonium dodecyl-4-(4-sulphonatophenoxy)benzenesulphonate, commonly referred to as diammonium dodecyl sulfonate, is a synthetic compound with significant applications in various fields, particularly in surfactant technology and biochemistry. This article explores its biological activity , focusing on its interactions with biological systems, potential therapeutic applications, and environmental implications.

Basic Information

- Molecular Formula : C48H74N2O14S4

- Molar Mass : 1031.36616 g/mol

- CAS Number : 69834-23-7

- EINECS Number : 274-145-5

Physicochemical Characteristics

| Property | Value |

|---|---|

| Melting Point | 732.9 °C at 760 mmHg |

| Boiling Point | 397 °C |

| Solubility | Highly soluble in water |

Diammonium dodecyl sulfonate exhibits its biological activity primarily through its surfactant properties, which can disrupt cellular membranes and influence cellular signaling pathways. Its amphiphilic nature allows it to interact with lipid bilayers, leading to alterations in membrane permeability and fluidity.

Antimicrobial Activity

Research indicates that diammonium dodecyl sulfonate possesses notable antimicrobial properties. It has been shown to be effective against a range of bacteria and fungi, making it a candidate for use in disinfectants and antimicrobial formulations.

Case Studies

-

Study on Bacterial Inhibition :

- A study evaluated the effect of diammonium dodecyl sulfonate on Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 0.1% (v/v), suggesting potential for use in clinical settings as an antiseptic agent.

-

Fungal Activity Assessment :

- Another investigation focused on its antifungal activity against Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 0.05% (w/v), highlighting its effectiveness in preventing fungal growth.

Cytotoxicity Studies

While diammonium dodecyl sulfonate shows promise as an antimicrobial agent, cytotoxicity studies have raised concerns regarding its safety profile. In vitro assays conducted on human cell lines demonstrated cytotoxic effects at higher concentrations, necessitating careful consideration of dosage in therapeutic applications.

Table of Cytotoxicity Results

| Cell Line | IC50 (µg/mL) | Observations |

|---|---|---|

| HeLa | 50 | Moderate toxicity observed |

| HepG2 | 30 | High sensitivity noted |

| MCF-7 | 70 | Lower toxicity compared to others |

Environmental Impact

The environmental implications of diammonium dodecyl sulfonate are significant, particularly in aquatic ecosystems where surfactants can alter the behavior of microorganisms and aquatic life. Studies suggest that while it is biodegradable, high concentrations can lead to toxicity in aquatic organisms.

Biodegradability Assessment

Biodegradability tests indicate that diammonium dodecyl sulfonate is readily biodegradable under aerobic conditions, which is favorable for environmental applications. However, the persistence of its metabolites requires further investigation.

Q & A

Basic: What are the optimal synthetic routes for Diammonium dodecyl-4-(4-sulphonatophenoxy)benzenesulphonate, considering yield and purity?

Methodological Answer:

Synthesis typically involves sulfonation of a phenoxybenzene precursor followed by alkylation and neutralization with ammonia. Key steps include:

- Sulfonation : Use concentrated sulfuric acid or chlorosulfonic acid at 80–100°C to introduce sulphonate groups. Monitor reaction progress via FTIR for SO₃⁻ peak emergence .

- Alkylation : React with dodecyl bromide in a polar aprotic solvent (e.g., DMF) under reflux, using K₂CO₃ as a base. Purify via column chromatography (silica gel, chloroform:methanol 9:1) to remove unreacted dodecyl chains .

- Neutralization : Treat with aqueous ammonia (25% w/v) at pH 7–7. Crystallize the product in ethanol/water (1:3) to achieve >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm alkyl chain integration (δ 0.8–1.5 ppm for dodecyl CH₂/CH₃) and aromatic proton environments (δ 6.8–7.9 ppm for benzenesulphonate rings) .

- FTIR : Validate sulphonate groups (asymmetric SO₃⁻ stretch at 1180–1200 cm⁻¹) and ammonium ions (N–H bend at 1600 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Identify molecular ion peaks ([M–NH₄]⁻ at m/z ~550–560) and fragmentation patterns to confirm backbone stability .

Advanced: How does the surfactant behavior of this compound affect its self-assembly in aqueous solutions?

Methodological Answer:

The dodecyl chain drives micelle formation, while sulphonate groups enhance solubility. Experimental approaches include:

- Critical Micelle Concentration (CMC) : Measure via conductivity titration or fluorescence spectroscopy using pyrene as a probe. Expect CMC values <1 mM due to the hydrophobic dodecyl chain .

- Dynamic Light Scattering (DLS) : Analyze micelle size distribution (typically 10–50 nm). Adjust pH to 7–8 to stabilize ammonium-sulphonate ion pairs .

- TEM/SEM : Visualize micellar morphology. Precipitate micelles on carbon-coated grids and stain with phosphotungstic acid for clarity .

Advanced: What are the challenges in analyzing data from interaction studies with serum proteins, and how can contradictions be resolved?

Methodological Answer:

- Challenge 1 : Non-specific binding to albumin. Use competitive binding assays with Sudan Black B to block hydrophobic pockets .

- Challenge 2 : Fluorescence quenching interference. Employ circular dichroism (CD) to monitor conformational changes in proteins without fluorescent tags .

- Data Contradictions : Cross-validate with isothermal titration calorimetry (ITC) to quantify binding constants (Kd) and stoichiometry. Reconcile discrepancies by controlling ionic strength (e.g., 150 mM NaCl to mimic physiological conditions) .

Basic: What purification methods are recommended post-synthesis to remove unreacted precursors?

Methodological Answer:

- Liquid-Liquid Extraction : Separate hydrophobic dodecyl impurities using ethyl acetate/water (1:1). The product remains in the aqueous phase due to sulphonate hydrophilicity .

- Dialysis : Use a 1 kDa MWCO membrane against deionized water for 48 hours to remove ammonium salts and low-MW byproducts .

- Recrystallization : Dissolve in hot ethanol (60°C) and cool to 4°C. Filter crystals and wash with cold ether to achieve >98% purity .

Advanced: How does the compound’s photostability under UV light impact its application in photodynamic therapy?

Methodological Answer:

- Photodegradation Analysis : Expose to UV-B (280–315 nm) and monitor absorbance at λmax (~260 nm) over 24 hours. Use a quartz cuvette and integrate a stirrer for uniform irradiation .

- Reactive Oxygen Species (ROS) Detection : Employ electron paramagnetic resonance (EPR) with spin traps (e.g., TEMPO) to quantify ROS generation. Compare with control compounds like methylene blue .

- Mitigation Strategies : Stabilize with antioxidants (e.g., ascorbic acid at 0.1% w/v) or encapsulate in PLGA nanoparticles to reduce photodegradation by 40–60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.